rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid
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Overview
Description
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid: is a complex organic compound characterized by its unique hexahydrocyclopenta[d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing robust and efficient oxidizing agents to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using strong oxidizing agents.
Reduction: Reduction to corresponding alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), trichloroisocyanuric acid (TCCA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetone, methanol, water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
- rac-(3R,3aR,5S,6S,6aS,7S)-6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid .
- cis-5-Norbornene-endo-2,3-dicarboxylic acid .
- 5-Hydroxy-2,3-norbornanedicarboxylic acid gamma-lactone .
Uniqueness: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid stands out due to its unique hexahydrocyclopenta[d][1,3]dioxole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
(3aR,6aS)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-3-5(8(10)11)4-7(6)13-9/h5-7H,3-4H2,1-2H3,(H,10,11)/t5?,6-,7+ |
InChI Key |
BPGFTVZXNNULMU-DGUCWDHESA-N |
Isomeric SMILES |
CC1(O[C@@H]2CC(C[C@@H]2O1)C(=O)O)C |
Canonical SMILES |
CC1(OC2CC(CC2O1)C(=O)O)C |
Origin of Product |
United States |
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